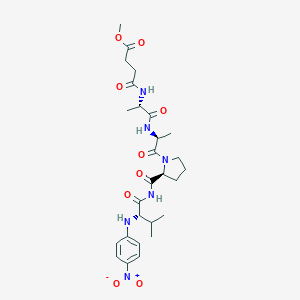

MeOSuc-AAPV-PNA

Vue d'ensemble

Description

N-Méthoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide : est un substrat chromogène spécifiquement conçu pour la détection et la quantification de l'activité des protéases. Ce composé est utilisé pour mesurer l'activité des protéases à sérine, qui jouent des rôles essentiels dans divers processus biologiques, notamment la digestion, la réponse immunitaire et la coagulation sanguine .

Applications De Recherche Scientifique

La N-Méthoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide est largement utilisée dans la recherche scientifique pour les applications suivantes :

Biochimie : Utilisé comme substrat pour étudier l'activité des protéases à sérine, fournissant des informations sur la cinétique enzymatique et l'inhibition

Immunologie : Employé dans des dosages pour mesurer l'activité de l'élastase des neutrophiles et de la protéinase 3, qui sont impliquées dans les réponses inflammatoires et immunitaires

Médecine : Utilisé dans des dosages diagnostiques pour détecter et quantifier l'activité des protéases dans les échantillons cliniques, contribuant au diagnostic de maladies telles que la maladie pulmonaire obstructive chronique (MPOC) et la mucoviscidose

Recherche pharmaceutique : Utilisé dans la découverte et le développement de médicaments pour cribler les inhibiteurs potentiels des protéases à sérine

Mécanisme d'action

La N-Méthoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide exerce ses effets en servant de substrat aux protéases à sérine. L'enzyme catalyse l'hydrolyse de la liaison peptidique, libérant la p-nitroaniline. Cette réaction peut être surveillée par colorimétrie, ce qui permet la quantification de l'activité enzymatique .

Mécanisme D'action

Target of Action

MeOSuc-AAPV-PNA, also known as this compound or MeOSuc-Ala-Ala-Pro-Val-PNA, is a highly sensitive peptide substrate that is primarily targeted by both human and mouse neutrophil elastase (leukocyte elastase) and neutrophil proteinase 3 (PR-3, myeloblastin) . These enzymes play a crucial role in the immune response, particularly in inflammation .

Mode of Action

The compound interacts with its targets, neutrophil elastase and proteinase 3, through a process of hydrolysis . The hydrolysis of the substrate can be detected at 405-410 nm .

Biochemical Pathways

Proteinase 3 (PR3, myeloblastin) is a polymorphonuclear leukocyte serine proteinase that degrades matrix proteins including fibronectin, laminin, vitronectin, and collagen type IV to generate antimicrobial peptides . This degradation process is a key part of the immune response, particularly in inflammation .

Pharmacokinetics

The compound is soluble in dmso (>20 mm) or methanol (1 mg/ml), which could potentially influence its absorption, distribution, metabolism, and excretion .

Result of Action

The hydrolysis of this compound by neutrophil elastase and proteinase 3 results in the release of free p-nitroanilide . This can be quantified by colorimetric detection at 405 nm , providing a measure of the activity of these enzymes.

Action Environment

The action of this compound is typically studied in vitro with purified enzymes or with biological fluids or conditioned medium

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la N-Méthoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide implique l'assemblage pas à pas de la chaîne peptidique, suivi de la fixation du groupe chromogène. Le processus comprend généralement :

Synthèse peptidique : La chaîne peptidique est synthétisée à l'aide de techniques de synthèse peptidique en phase solide (SPPS). Cela implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique liée à une résine.

Clivage et déprotection : Le peptide synthétisé est clivé de la résine et déprotégé pour donner le peptide libre.

Fixation du groupe chromogène : Le groupe chromogène, la p-nitroanilide, est fixé à la chaîne peptidique par une réaction de couplage

Méthodes de production industrielle : La production industrielle de N-Méthoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des synthétiseurs peptidiques automatisés et des techniques de purification à haut débit .

Analyse Des Réactions Chimiques

Types de réactions : La N-Méthoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide subit principalement des réactions d'hydrolyse catalysées par les protéases à sérine. L'hydrolyse de la liaison peptidique libère la p-nitroaniline, qui peut être détectée par colorimétrie .

Réactifs et conditions courants :

Réactifs : Protéases à sérine telles que l'élastase des neutrophiles et la protéinase 3.

Conditions : Les réactions sont généralement effectuées dans des solutions aqueuses tamponnées à pH et température physiologiques

Principaux produits : Le principal produit formé par l'hydrolyse de la N-Méthoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide est la p-nitroaniline, qui peut être quantifiée en mesurant l'absorbance à 405 nm .

Comparaison Avec Des Composés Similaires

Composés similaires :

N-Méthoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-méthylcoumarine : Un autre substrat chromogène utilisé pour mesurer l'activité des protéases à sérine.

N-Méthoxysuccinyl-Ala-Ala-Pro-Val-4-nitroanilide : Un composé similaire avec un groupe chromogène différent.

Unicité : La N-Méthoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide est unique en raison de sa sensibilité et de sa spécificité élevées pour l'élastase des neutrophiles et la protéinase 3. Il n'est pas hydrolysé par d'autres protéases telles que la cathépine G ou la chymotrypsine, ce qui en fait un outil précieux pour l'étude de ces enzymes spécifiques .

Propriétés

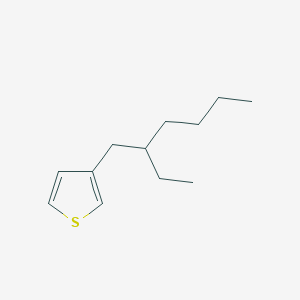

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVGCNNWNUERRZ-OSAZLGQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

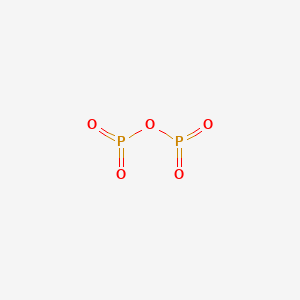

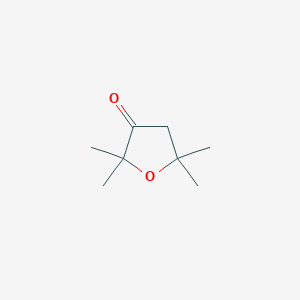

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is MeOSuc-Ala-Ala-Pro-Val-pNA and what is its significance in research?

A1: MeOSuc-Ala-Ala-Pro-Val-pNA (also known as MeOSuc-AAPV-pNA) is a synthetic peptide commonly used as a chromogenic substrate for elastase enzymes, particularly human neutrophil elastase (HNE). [, , , ] This means that when elastase cleaves this compound, a colored product is released, allowing for the detection and quantification of elastase activity. This is crucial for studying the role of elastase in various biological processes and disease states.

Q2: How does MeOSuc-Ala-Ala-Pro-Val-pNA interact with its target, elastase, and what are the downstream effects?

A2: MeOSuc-Ala-Ala-Pro-Val-pNA binds to the active site of elastase, mimicking its natural substrates. [, ] The enzyme then cleaves the peptide bond between valine and p-nitroanilide (pNA). This cleavage releases pNA, which has a yellow color, enabling researchers to measure the rate of elastase activity by monitoring the increase in absorbance at 405 nm. [, ]

Q3: How does the structure of MeOSuc-Ala-Ala-Pro-Val-pNA influence its interaction with elastase?

A3: The specific amino acid sequence (Ala-Ala-Pro-Val) is crucial for the substrate's recognition and binding to elastase. [, ] Modifications to this sequence can significantly impact the substrate's affinity for the enzyme, affecting its overall efficacy as a substrate. For example, using a smaller substrate like pGlu-Pro-Val-pNA changes the type of inhibition observed with polyanionic chelators. []

Q4: What are some applications of MeOSuc-Ala-Ala-Pro-Val-pNA in scientific research?

A4: MeOSuc-Ala-Ala-Pro-Val-pNA is used in a variety of research applications, including:

- Screening for elastase inhibitors: By monitoring the decrease in pNA release in the presence of potential inhibitors, researchers can identify compounds that block elastase activity. [] This is particularly important in developing new drugs for diseases where excessive elastase activity is implicated, such as pulmonary emphysema and chronic obstructive pulmonary disease (COPD). [, ]

- Studying the role of elastase in disease models: MeOSuc-Ala-Ala-Pro-Val-pNA can be used to assess elastase activity in biological samples from animal models or patients, providing insights into the pathogenesis of diseases involving elastase dysregulation. []

- Investigating the enzymatic properties of elastase: This substrate helps in characterizing the kinetic parameters of elastase, such as Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km), which are crucial for understanding enzyme function. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)